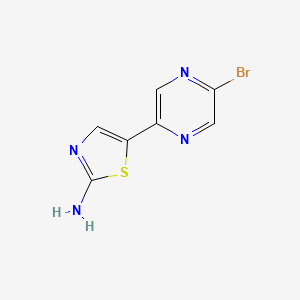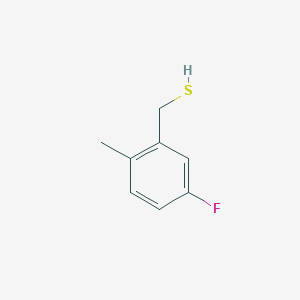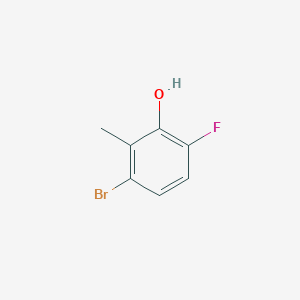![molecular formula C11H13F3N2 B13092294 (R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a chemical compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline typically involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process can be carried out in a microchannel reactor under visible light conditions, making it a green and efficient method .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and reagents is emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.
Wissenschaftliche Forschungsanwendungen
®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline: Similar structure but different substitution pattern.
®-2-(3-(Trifluoromethyl)pyrrolidin-1-yl)acetic acid: Similar pyrrolidine ring but different functional groups.
Uniqueness
®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H13F3N2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-7-16(10)9-5-3-8(15)4-6-9/h3-6,10H,1-2,7,15H2/t10-/m1/s1 |
InChI-Schlüssel |
CLJVIYRZQWRFSW-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
Kanonische SMILES |
C1CC(N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)

![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)







![7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
